molecular formula C11H17ClN4 B1488672 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine CAS No. 1248433-34-2

2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine

Cat. No.: B1488672
CAS No.: 1248433-34-2
M. Wt: 240.73 g/mol
InChI Key: VFXGDVYOSQVSAV-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds. This compound features a pyrimidine ring substituted with a chlorine atom at the 2-position, a methyl group at the nitrogen atom of the pyrimidine ring, and a 1-methylpiperidin-4-yl group at the nitrogen atom of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine typically involves the following steps:

  • Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-diketone and an amidine derivative.

  • Chlorination: The pyrimidine ring is then chlorinated at the 2-position using a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • N-Methylation: The nitrogen atom of the pyrimidine ring is methylated using a methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃O)₂S).

  • N-(1-Methylpiperidin-4-yl) Substitution: The final step involves the substitution of the pyrimidine nitrogen with the 1-methylpiperidin-4-yl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be performed to reduce the chlorine atom or other functional groups present in the molecule.

  • Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different biological or chemical properties.

  • Substitution Products: A wide range of substituted pyrimidines, depending on the nucleophile used.

Scientific Research Applications

2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It may serve as a tool in biological studies to understand the interactions of pyrimidine derivatives with biological targets.

  • Medicine: The compound and its derivatives can be explored for potential therapeutic applications, such as antiviral, antibacterial, or anticancer agents.

  • Industry: It can be used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism by which 2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to a biological response. The molecular targets and pathways involved would vary based on the specific biological system and the intended application.

Comparison with Similar Compounds

  • 2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)benzamide: This compound shares a similar structure but has a benzamide group instead of the pyrimidine ring.

  • 2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyridin-4-amine: This compound has a pyridine ring instead of a pyrimidine ring.

Uniqueness: 2-Chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring, which can lead to distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-chloro-N-methyl-N-(1-methylpiperidin-4-yl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4/c1-15-7-4-9(5-8-15)16(2)10-3-6-13-11(12)14-10/h3,6,9H,4-5,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFXGDVYOSQVSAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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